molecular formula C18H23NO4S B14545686 2-Benzyl-3-butoxy-5-(hydroxymethyl)benzene-1-sulfonamide CAS No. 62273-64-7

2-Benzyl-3-butoxy-5-(hydroxymethyl)benzene-1-sulfonamide

Cat. No.: B14545686
CAS No.: 62273-64-7
M. Wt: 349.4 g/mol
InChI Key: HQDYNUQBAIFAKR-UHFFFAOYSA-N
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Description

2-Benzyl-3-butoxy-5-(hydroxymethyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-butoxy-5-(hydroxymethyl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine.

    Sulfonation: The amine group is sulfonated to form the sulfonamide.

    Alkylation: The hydroxymethyl and butoxy groups are introduced through alkylation reactions.

    Benzylation: Finally, the benzyl group is added to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also crucial to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-butoxy-5-(hydroxymethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 2-Benzyl-3-butoxy-5-(carboxymethyl)benzene-1-sulfonamide.

    Reduction: Formation of 2-Benzyl-3-butoxy-5-(aminomethyl)benzene-1-sulfonamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Benzyl-3-butoxy-5-(hydroxymethyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-butoxy-5-(hydroxymethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. As a sulfonamide, it likely inhibits the enzyme dihydropteroate synthase, which is involved in the folic acid synthesis pathway in bacteria. This inhibition prevents the bacteria from synthesizing folic acid, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with similar antimicrobial properties.

    Sulfamethoxazole: A widely used sulfonamide antibiotic.

    Sulfadiazine: Known for its use in treating bacterial infections.

Uniqueness

2-Benzyl-3-butoxy-5-(hydroxymethyl)benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which may confer distinct chemical and biological properties compared to other sulfonamides. Its butoxy and hydroxymethyl groups may enhance its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

CAS No.

62273-64-7

Molecular Formula

C18H23NO4S

Molecular Weight

349.4 g/mol

IUPAC Name

2-benzyl-3-butoxy-5-(hydroxymethyl)benzenesulfonamide

InChI

InChI=1S/C18H23NO4S/c1-2-3-9-23-17-11-15(13-20)12-18(24(19,21)22)16(17)10-14-7-5-4-6-8-14/h4-8,11-12,20H,2-3,9-10,13H2,1H3,(H2,19,21,22)

InChI Key

HQDYNUQBAIFAKR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C(=CC(=C1)CO)S(=O)(=O)N)CC2=CC=CC=C2

Origin of Product

United States

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